Actinopyrone A

Beschreibung

Contextualization as a Bioactive Natural Product of Microbial Origin

Actinopyrone A is recognized as a bioactive compound derived from Actinomycetes, a group of bacteria well-known for their prolific production of diverse secondary metabolites with significant biological activities. ontosight.aiisomerase.com Streptomyces species, in particular, are a vast reservoir of such natural products, including polyketides, peptides, and terpenes, many of which possess potent pharmacological properties. researchgate.netnih.gov The isolation of this compound from Streptomyces underscores the importance of microbial sources in the discovery of novel bioactive molecules. isomerase.combioaustralis.comnih.gov

Significance within the Pyrone Class of Compounds

This compound is structurally characterized by the presence of a γ-pyrone ring. ontosight.aibioaustralis.com The pyrone scaffold is a common structural motif found in various natural products, contributing to a wide range of biological activities. researchgate.netnih.gov Compounds containing the γ-pyrone ring constitute a large class of biologically active substances, many of which have been isolated from microorganisms, including various Streptomyces species. researchgate.netnih.gov The unique chemical structure of this compound, incorporating this γ-pyrone core along with a complex side chain, is crucial for its observed biological activities. ontosight.ai

Overview of Identified Biological Activities and Research Focus

Research on this compound has revealed a spectrum of biological activities, leading to focused investigation into its potential therapeutic applications. ontosight.ai Initially, this compound was identified for its coronary vasodilating activity. bioaustralis.comcfmot.de It also demonstrated weak antimicrobial activity against certain Gram-positive bacteria and dermatophytes. bioaustralis.comcfmot.denih.gov More significantly, this compound has shown potent and selective activity against Helicobacter pylori, a bacterium implicated in peptic ulcer disease. bioaustralis.comtargetmol.compnas.org Further research has indicated broader antimicrobial, antifungal, and anticancer properties. ontosight.ai Studies are ongoing to explore its pharmacokinetic and pharmacodynamic profiles and to fully elucidate its mechanisms of action. ontosight.ai

Historical Discovery and Early Characterization of Actinopyrones A, B, and C

The actinopyrones, including this compound, B, and C, were first isolated and characterized in 1986 from Streptomyces pactum S12538 by Yano and co-workers. nih.govnih.gov This initial discovery identified them as new physiologically active substances. nih.gov The early research focused on their production by the Streptomyces strain, their fermentation, isolation, and initial biological properties. nih.gov Subsequent studies detailed their physico-chemical properties and chemical structures, establishing their structural relationship to piericidin A1. nih.gov These early characterization efforts laid the foundation for further research into the biological potential of the actinopyrone class of compounds.

Table 1: Overview of Actinopyrones A, B, and C

| Compound | Molecular Formula | PubChem CID | Original Source | Initial Activities Reported |

| This compound | C₂₅H₃₆O₄ | 6439835 | Streptomyces pactum S12538 nih.govnih.gov | Coronary vasodilating, weak antimicrobial (Gram-positive, dermatophytes) bioaustralis.comcfmot.denih.gov |

| Actinopyrone B | C₂₄H₃₄O₄ | 6439837 | Streptomyces pactum S12538 nih.govnih.gov | Coronary vasodilating, weak antimicrobial (Gram-positive, dermatophytes) nih.gov |

| Actinopyrone C | C₂₆H₃₈O₄ | 6439836 | Streptomyces pactum S12538 nih.govnih.gov | Coronary vasodilating, weak antimicrobial (Gram-positive, dermatophytes) nih.gov |

Note: Data compiled from referenced sources.

Table 2: Selected Biological Activities of this compound

| Activity | Notes | Source(s) |

| Anti-Helicobacter pylori | Selective and potent (e.g., MIC 0.0001 μg/ml or 0.1 ng/mL) bioaustralis.comtargetmol.com | bioaustralis.comtargetmol.compnas.org |

| Coronary Vasodilating | Observed in anesthetized dogs nih.gov | bioaustralis.comcfmot.denih.gov |

| Antimicrobial (Gram-positive) | Mild inhibition (MIC <6.25 to 25 μg/mL) targetmol.com | bioaustralis.comnih.govtargetmol.com |

| Antifungal (Dermatophytes) | Weak activity (MIC <6.25 to 25 μg/mL) targetmol.com | bioaustralis.comnih.govtargetmol.com |

| Antifungal (Ganoderma boninense) | Showed activity nih.gov | nih.gov |

| Antimalarial | Significant activity against Plasmodium falciparum nih.gov | nih.gov |

| Antibiofilm | Inhibition of E. coli biofilm formation nih.gov | nih.gov |

| Cytotoxicity | Against human cervical cancer cell line (HeLa S3) nih.gov | nih.gov |

Note: Data compiled from referenced sources. Specific MIC/IC₅₀ values may vary depending on the study and methodology.

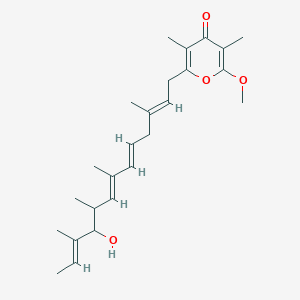

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3/b12-10+,16-13+,17-15+,18-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVSUJLJFXJPMF-CBXUJFJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(O1)OC)C)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88378-59-0 | |

| Record name | Actinopyrone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088378590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Producing Organisms and Cultivation Strategies

Microbial Producers of Actinopyrone A

This compound has been isolated from diverse Streptomyces species, highlighting the widespread potential for its production within this genus.

Several specific Streptomyces strains have been identified as producers of this compound. These include Streptomyces pactum S12538, from which actinopyrones A, B, and C were first isolated and characterized. nih.govjst.go.jpnih.gov Another producer is Streptomyces palmae CMU-AB204T. mdpi.comresearchgate.netnih.govcabidigitallibrary.orgresearchgate.netmdpi-res.comnih.govresearchgate.netmdpi.comfrontiersin.org Additionally, deep-sea hydrothermal vent-derived Streptomyces sp. SCSIO ZS0520 has been shown to produce actinopyrones, including this compound and several new analogues. researchgate.netmdpi.comencyclopedia.pubmdpi.comdocumentsdelivered.comnih.gov

The Streptomyces species that produce this compound are associated with a variety of ecological niches. Streptomyces palmae CMU-AB204T was isolated from the rhizosphere of oil palm trees. mdpi.comnih.govcabidigitallibrary.orgmdpi-res.comresearchgate.netmdpi.comfrontiersin.org The deep-sea hydrothermal vent environment is the source of Streptomyces sp. SCSIO ZS0520. researchgate.netmdpi.comencyclopedia.pubmdpi.comdocumentsdelivered.comnih.gov Actinopyrone derivatives have also been detected in the context of beewolf symbioses, specifically in the antennal reservoirs and cocoons of beewolf wasps, where symbiotic Streptomyces strains produce antibiotics for host defense. nih.govpnas.orgresearchgate.netjcu.cznih.gov

Isolation from Diverse Streptomyces Species (e.g., S. pactum S12538, S. palmae CMU-AB204T, Deep-Sea Hydrothermal Vent-Derived Streptomyces sp. SCSIO ZS0520)

Fermentation and Isolation Methodologies

The production and recovery of this compound involve specific fermentation and isolation techniques.

Optimizing cultivation conditions is crucial for enhancing the production of secondary metabolites like this compound by Streptomyces. Factors such as the composition of the culture medium, incubation temperature, initial pH, aeration (shaking speed), and incubation period significantly influence metabolite production. unirioja.esscirp.orgnih.govplos.org For instance, studies have shown that the choice of carbon and nitrogen sources impacts antibiotic biosynthesis in Streptomyces. unirioja.esscirp.org Optimal conditions can be species-specific. unirioja.esscirp.org For Streptomyces palmae CMU-AB204T, ISP2 medium has been used for cultivation. mdpi-res.com

Research on optimizing fermentation conditions for other Streptomyces strains producing bioactive metabolites has identified key factors such as glucose, CaCl₂•2H₂O, temperature, and inoculation amount. plos.org Another study highlighted millet, yeast extract, and K₂HPO₄ as key factors influencing antifungal activity in a Streptomyces strain, with optimal conditions including specific concentrations of these components, a rotation speed of 150 rpm, a temperature of 25 °C, an initial pH of 8, and a fermentation time of 9 days. nih.gov

| Factor | Example Optimal Conditions (Streptomyces sp. KN37) nih.gov |

| Carbon Source | Millet (20 g/L) |

| Nitrogen Source | Yeast extract (1 g/L) |

| Inorganic Salt | K₂HPO₄ (0.5 g/L) |

| Rotation Speed | 150 rpm |

| Temperature | 25 °C |

| Initial pH | 8 |

| Fermentation Time | 9 days |

| Inoculation Amount | 4% |

| Liquid Volume | 100 mL |

This compound is typically isolated from both the culture broth and mycelia of the producing Streptomyces strains. nih.govmdpi-res.com Extraction is commonly performed using organic solvents. Ethyl acetate (B1210297) is frequently used for metabolite extraction from fermentation supernatants. dergipark.org.tr In the case of Streptomyces palmae CMU-AB204T, both culture broth and mycelia were extracted with ethyl acetate. mdpi-res.com

Purification of this compound from the crude extract involves chromatographic techniques. Biological activity-guided purification using methods such as silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography has been employed. mdpi-res.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized to identify and confirm the structure of the isolated compound. researchgate.netresearchgate.netmdpi.com

| Step | Description | Common Techniques Used |

| Fermentation | Cultivation of Streptomyces under optimized conditions. | Liquid culture in flasks or fermenters. |

| Extraction | Separating this compound from the culture broth and/or mycelia. | Solvent extraction (e.g., ethyl acetate). mdpi-res.comdergipark.org.tr |

| Purification | Isolating pure this compound from the crude extract. | Column chromatography (silica gel, Sephadex LH-20), HPLC. mdpi-res.commdpi.com |

| Structure Elucidation | Determining the chemical structure of this compound. | MS, NMR, UV spectroscopy. researchgate.netresearchgate.netmdpi-res.commdpi.com |

Biosynthetic Pathways and Genetic Foundations

Polyketide Synthase (PKS) Origin of Actinopyrone A

This compound is synthesized via a type I modular polyketide synthase. google.com Type I PKSs are large, multi-enzymatic proteins organized into modules, with each module typically containing a set of catalytic domains responsible for one cycle of chain elongation and modification. google.com The PKS machinery assembles the polyketide backbone of this compound through iterative condensation of acyl-CoA extender units, such as malonyl-CoA and methylmalonyl-CoA, onto a starter unit. researchgate.net The specific arrangement and activity of the domains within the this compound PKS determine the length, branching pattern, and reduction state of the growing polyketide chain.

Elucidation of the Actinopyrone Biosynthetic Gene Cluster (atpn)

The core genes responsible for the biosynthesis of this compound are located within the atpn biosynthetic gene cluster. nih.govacs.org Elucidation of the atpn cluster, for example in Streptomyces sp. SCSIO ZS0520, has been achieved through genome sequencing and bioinformatic analysis. nih.govacs.orgnih.gov This analysis identifies a cluster of genes predicted to encode the PKS enzymes and other proteins involved in the initial steps of this compound biosynthesis. nih.govacs.orgnih.gov While the atpn cluster contains the core PKS genes, it notably lacks genes for certain post-PKS tailoring enzymes, such as glycosyltransferases and methyltransferases, which are essential for generating the final structure of this compound and its analogues. acs.orgnih.govresearchgate.netresearchgate.netacs.orgnih.gov

Enzymatic Tailoring and Post-PKS Modifications

Following the assembly of the polyketide backbone by the PKS, a series of enzymatic tailoring steps occur to yield the mature this compound molecule. These modifications are crucial for the structural diversity and biological activity of actinopyrones.

Specific glycosyltransferases, such as gt723 and GT1507, have been identified and characterized as being involved in the glycosylation of actinopyrone structures. researchgate.netacs.orgnih.govsemanticscholar.orgresearchgate.net These enzymes are encoded by genes located remotely from the main atpn biosynthetic gene cluster. researchgate.netacs.orgnih.govresearchgate.net Characterization of these remotely encoded glycosyltransferases has enabled the production of diverse, non-natural actinopyrone analogues through bioengineering approaches. researchgate.netacs.orgnih.govresearchgate.net For instance, the homologous protein GT1507 has been utilized to produce 14 non-natural actinopyrone analogues. researchgate.netacs.orgnih.govresearchgate.net

Similar to glycosyltransferases, methyltransferases involved in this compound biosynthesis, such as mt3913, are encoded by genes situated outside the atpn cluster boundaries. researchgate.netacs.orgnih.gov Bioinformatics and biochemical methods have confirmed that the mt3913 gene encodes a methyltransferase. researchgate.netacs.orgnih.gov These methyltransferases catalyze the addition of methyl groups to specific positions on the actinopyrone scaffold, contributing to structural variation among different actinopyrone derivatives.

The structural diversity observed in this compound and its analogues is attributed to several proposed mechanisms acting during and after PKS assembly. These include the incorporation of differential starting or extender units during polyketide synthesis, leading to variations in chain length and branching. pnas.org Skipping of reduction steps during chain elongation can result in unsaturated or hydroxylated derivatives. pnas.org Additionally, post-PKS modifications such as oxidation or epoxidation of double bonds contribute to the structural complexity. pnas.orgacs.org The formation of the pyranone ring characteristic of actinopyrones is thought to occur after the side chain is released from the PKS, potentially through a cyclization event that does not involve a preceding transamination step, differentiating it from the biosynthesis of related compounds like piericidins. pnas.orgnih.gov

Characterization of Remotely Encoded Methyltransferases (e.g., mt3913)

Bioinformatics and Genomic Analysis in Biosynthesis Prediction

Bioinformatics and genomic analysis play a critical role in understanding and predicting the biosynthetic pathways of natural products like this compound. nih.govacs.orgnih.govresearchgate.net Analysis of whole-genome sequences, particularly using tools like antiSMASH, allows for the identification of putative biosynthetic gene clusters, including those for polyketides. nih.gov By analyzing the gene content within these clusters and comparing them to known genes involved in natural product biosynthesis, researchers can propose likely biosynthetic pathways and predict the types of enzymes involved. nih.govacs.orgnih.govresearchgate.net This approach was instrumental in the initial proposal and subsequent refinement of the this compound biosynthetic pathway and the identification of the atpn cluster. nih.govacs.orgnih.gov Bioinformatics also aids in identifying remotely encoded tailoring enzymes that are not physically located within the core BGC but are essential for the final product structure. acs.orgnih.govresearchgate.netresearchgate.netacs.orgnih.gov

Data Tables:

Here are some examples of data that could be presented in interactive tables based on the text:

Table 1: Remotely Encoded Tailoring Enzymes

| Enzyme Type | Example Enzyme | Encoding Gene | Location Relative to atpn Cluster | Proposed Function | Relevant Citations |

| Glycosyltransferase | gt723 | gt723 | Remotely encoded | Glycosylation | researchgate.netacs.orgnih.govsemanticscholar.orgresearchgate.net |

| Glycosyltransferase | GT1507 | (Homologous) | Remotely encoded | Glycosylation | researchgate.netacs.orgnih.govresearchgate.net |

| Methyltransferase | mt3913 | mt3913 | Remotely encoded | Methylation | researchgate.netacs.orgnih.gov |

Table 2: Proposed Mechanisms for Actinopyrone Side-Chain Diversity

| Mechanism | Description | Outcome Examples | Relevant Citations |

| Differential Starting/Extender Units | Incorporation of different acyl-CoA precursors during PKS assembly. | Variations in chain length and branching. | pnas.org |

| Reduction Skipping | Omission of specific reduction steps by PKS reductive domains. | Introduction of double bonds or hydroxyl groups. | pnas.org |

| Epoxidation | Enzymatic addition of an epoxy group to a double bond. | Formation of epoxide moieties. | pnas.org |

| Pyranone Ring Formation (vs. Pyridine) | Cyclization without prior transamination of the terminal hydroxyl group. | Formation of the characteristic pyranone ring. | pnas.orgnih.gov |

Whole-Genome Sequencing and Biosynthetic Gene Cluster (BGC) Identification

Whole-genome sequencing of Actinomyces species has been instrumental in identifying the genetic basis for the production of secondary metabolites, including polyketides like this compound. Actinomycetes are prolific producers of bioactive natural products, with their genomes typically containing numerous biosynthetic gene clusters (BGCs) responsible for synthesizing these compounds. mdpi.comnih.gov For instance, the genome of Streptomyces sp. SCSIO ZS0520, a strain isolated from a deep-sea hydrothermal vent and known to produce actinopyrones, was subjected to whole-genome sequencing. mdpi.comnih.gov Bioinformatic analysis of this genome using tools like antiSMASH revealed the presence of at least 34 putative BGCs, including nine polyketide BGCs. nih.gov

The specific BGC responsible for actinopyrone biosynthesis in Streptomyces sp. SCSIO ZS0520 has been identified as cluster 10, also referred to as atpn. mdpi.comnih.gov This cluster spans approximately 90.5 kb and is considered the putative BGC driving actinopyrone assembly. acs.org Comparative genomic analysis has shown that the atpn cluster in Streptomyces sp. SCSIO ZS0520 is highly homologous to a previously reported actinopyrone cluster found in Streptomyces albus DSM 41398. acs.org While the atpn cluster contains the core machinery for polyketide synthesis (a type I PKS cluster), initial analysis indicated a notable absence of genes typically encoding for glycosyl- and methyltransferases within the defined cluster boundaries, despite the presence of these modifications in the final actinopyrone structures. researchgate.netresearchgate.netacs.orgresearchgate.netnih.gov

Correlation of BGCs with Metabolite Production

The identification of BGCs through genome sequencing allows for the correlation between these gene clusters and the production of specific metabolites. In the case of Streptomyces sp. SCSIO ZS0520, the presence of the atpn BGC (cluster 10) was directly linked to the strain's ability to produce cytotoxic actinopyrones. mdpi.comnih.govresearchgate.net

Further research delved into the genes responsible for the observed tailoring modifications, specifically methylation and glycosylation, which were not initially found within the atpn cluster. Using bioinformatics and biochemical methods, genes mt3913 and gt723, located outside the strict boundaries of the atpn cluster, were confirmed to encode a methyltransferase and a glycosyltransferase, respectively. researchgate.netresearchgate.netacs.orgnih.gov This finding highlights that all genes necessary for the complete biosynthesis of this compound and its analogues may not always be clustered together in a single contiguous region, a phenomenon observed in the biosynthesis of other natural products as well. The functional assignment of the 38 open reading frames (ORFs) within the atpn cluster has been performed based on BLAST analysis, providing insights into the potential roles of individual genes in the biosynthetic pathway. acs.org

Data Table: Identified BGCs in Streptomyces sp. SCSIO ZS0520 Related to Secondary Metabolism

| Cluster Number | Putative Metabolite Class | Size (kb) | Known/Novel BGC |

| 10 (atpn) | Polyketide (Actinopyrone) | 90.5 | Known (Homologous) acs.org |

| 3 | Polyether (Salinomycin) | - | Known mdpi.com |

| 32 | Triterpene (N-acetyl-aminobacteriohopanetriol) | - | Known mdpi.com |

| 34 | Macrolide (Elaiophylin) | - | Known mdpi.com |

| Others | Various (e.g., NRPS, Terpene) | - | Mixed (Known and Novel) nih.gov |

Bioengineering Potential for Actinopyrone Production and Diversity

The detailed understanding of the actinopyrone biosynthetic pathway and the identification of the atpn BGC, along with the remotely located tailoring genes, provide a foundation for bioengineering efforts aimed at increasing actinopyrone production or generating novel analogues. Bioengineering techniques have been applied to alter the genetic architecture involved in polyketide production. google.com

The characterization of the remotely encoded glycosyltransferase (gt723) and methyltransferase (mt3913) is particularly significant for bioengineering. researchgate.netacs.org For example, utilizing a homologous protein, GT1507, researchers were able to produce 14 non-natural actinopyrone analogues. researchgate.netresearchgate.netnih.gov This demonstrates the potential for manipulating these tailoring enzymes to create structural diversity in actinopyrone-like compounds.

While traditional bioengineering techniques often result in simple structural changes, the knowledge gained from studying the actinopyrone BGC and its associated genes opens avenues for more complex modifications. google.com Strategies could involve optimizing the expression of genes within the atpn cluster, engineering the substrate specificity of the polyketide synthase modules, or introducing or modifying tailoring enzymes to yield new actinopyrone derivatives. The potential to generate diverse analogues is valuable for exploring a wider range of biological activities. researchgate.netresearchgate.netnih.gov The findings related to actinopyrone biosynthesis enable further bioengineering of actinopyrones and related congeners. researchgate.netresearchgate.netnih.gov

Total Synthesis and Stereochemical Determination

Seminal Total Synthesis Approaches to Actinopyrone A

The total synthesis of this compound has been achieved through various strategies, with a prominent approach involving a convergent route that constructs the key fragments and couples them to form the final molecule.

Nine-Step Synthesis from Silyl (B83357) Dienol Ether

One reported total synthesis of this compound was accomplished in a nine-step sequence starting from a silyl dienol ether. researchgate.netwaseda.jpnih.govresearchgate.netresearchgate.netsemanticscholar.org This approach highlights the efficiency and conciseness achieved in constructing the complex architecture of this compound.

Application of Remote Stereoinduction Methodology for Vinylogous Anti-Aldol Reactions

A crucial aspect of the synthesis involved the stereoselective construction of a vinylogous anti-aldol product. researchgate.netwaseda.jpnih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.netmolaid.commolaid.comwaseda.jpnycu.edu.tw This was achieved through the application of a developed remote stereoinduction methodology, which allowed for control over the relative and absolute stereochemistry at distant centers during the vinylogous Mukaiyama aldol (B89426) reaction. waseda.jpresearchgate.netresearchgate.netwaseda.jpnycu.edu.tw

Construction of Vinylpyrone Intermediates via Coupling Reactions (e.g., Sulfone and Phosphonate (B1237965) Species)

The synthesis strategy involved the construction of a key vinylpyrone intermediate. researchgate.netwaseda.jpnih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netmolaid.commolaid.comwaseda.jp This intermediate was typically formed through coupling reactions utilizing fragments incorporating sulfone and phosphonate species. researchgate.netwaseda.jpnih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net These coupling reactions are essential for assembling the carbon skeleton and introducing the pyrone moiety. Kocienski olefination and Horner-Wadsworth-Emmons olefination have been employed in the synthesis of this compound, contributing to the construction of the vinylpyrone system. researchgate.netmolaid.commolaid.comwaseda.jp

Terminal Reductive De-conjugation Strategies

A terminal reductive de-conjugation step was employed in the synthesis to arrive at the final this compound structure. researchgate.netwaseda.jpnih.govresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.netmolaid.commolaid.comwaseda.jpnih.govcore.ac.uk This strategy is particularly insightful because the natural product was reported to be somewhat unstable, likely due to the olefinic bond being positioned close to conjugation with the pyrone system. nih.gov By maintaining a fully conjugated system until the final step, the synthesis mitigates potential instability issues. Samarium diiodide (SmI₂) has been utilized in the reductive de-conjugation reaction in the final step of the total synthesis by Tatsuta and coworkers. nih.gov

Absolute Stereochemistry Elucidation (e.g., 14R, 15R Configuration)

The absolute stereochemistry of this compound has been determined to be 14R, 15R. researchgate.netwaseda.jpnih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netnycu.edu.twcore.ac.ukresearchgate.net This was confirmed through total synthesis, which allowed for the preparation of material with defined stereochemistry and comparison to the natural product. core.ac.uk The enantioselective nature of the synthesis played a key role in establishing this configuration. core.ac.uk

Development of Diverse Methodologies for 4-Hydroxy-2-Pyrone Scaffold Construction

The synthesis of this compound, which contains a 4-hydroxy-2-pyrone core, has contributed to the development and application of diverse methodologies for constructing this important heterocyclic scaffold. researchgate.netmdpi.comdntb.gov.ua The 4-hydroxy-2-pyrone moiety is prevalent in numerous natural products with varied biological activities. mdpi.comdntb.gov.uaresearchgate.net Methodologies for synthesizing this scaffold often involve the cyclization of 1,3,5-tricarbonyl compounds, which can be considered a biomimetic strategy mirroring polyketide biosynthesis. mdpi.comdntb.gov.uaresearchgate.net Other approaches include the recyclization of acetals, cyclization of acetylenic 1,3-dicarbonyl compounds, and syntheses based on ketenes. mdpi.com The synthetic efforts towards this compound have likely refined or introduced methods applicable to the broader class of 4-hydroxy-2-pyrones.

Cyclization of 1,3,5-Tricarbonyl Compounds (Biomimetic Strategies)

The cyclization of 1,3,5-tricarbonyl compounds is a common and biomimetic strategy for synthesizing 4-hydroxy-2-pyrones, the core structure found in this compound mdpi.comdntb.gov.ua. This approach mimics the natural process catalyzed by polyketide synthases mdpi.com. The general method involves the condensation of acetoacetic esters with aldehydes, followed by oxidation and subsequent cyclization mdpi.com.

For instance, a general approach involves the condensation of acetoacetic esters with aldehydes at the C-4 position, often in the presence of strong bases such as sodium hydride or n-BuLi mdpi.com. The resulting intermediates undergo oxidation, and subsequent heating in a solvent like toluene (B28343) can induce cyclization to form the pyrone ring mdpi.com. Variations of this method utilize acid chlorides, esters, and other carbonyl compounds with good leaving groups to directly form oxo derivatives, thereby reducing the number of synthetic steps mdpi.com. Alkylation of derivatives of 4-hydroxy-2-pyrones with alkyl iodides can introduce substituents, which are then cyclized under heating to yield substituted pyrones mdpi.com.

Recyclization Reactions of Acetals

Recyclization reactions of acetals represent another synthetic strategy for the preparation of 4-hydroxy-2-pyrones, which can serve as precursors for this compound synthesis mdpi.com. This method utilizes synthetic equivalents of dicarbonyl compounds mdpi.com. One example involves the use of a diketene (B1670635) acetone (B3395972) adduct, which is enolized via deprotonation with lithium diisopropylamide (LDA) in the presence of trimethylsilyl (B98337) chloride mdpi.com. This is followed by a Mukaiyama condensation with aldehydes to form a silyl dienol ether mdpi.com. While the provided text describes the general recyclization of acetals for 4-hydroxy-2-pyrone synthesis, specific details linking this method directly to this compound synthesis are not explicitly detailed in the search results.

Regioselective Synthesis Challenges and Solutions (e.g., Pyrone Ring Methylation)

Regioselective functionalization of the pyrone ring is a key challenge in the synthesis of this compound due to the presence of multiple reactive positions. Specifically, achieving regioselective methylation of the pyrone ring is crucial for installing the correct substitution pattern observed in this compound. While the general concept of pyrone ring methylation is mentioned in the context of diversifying 4-hydroxy-2-pyrones biosynthetically mdpi.com, specific challenges and solutions for regioselective methylation within the context of this compound total synthesis are not extensively detailed in the provided search results. One source mentions a concise method of O-methylation to obtain the γ-pyrone in the context of this compound synthesis researchgate.netwaseda.jpwaseda.jp. Another mentions regioselective bromination and methoxymethylation in the synthesis of a different compound, highlighting the importance of regiocontrol in pyrone chemistry waseda.jp.

Utilization of Specific Reagents in Synthesis (e.g., Samarium Diiodide)

Specific reagents play critical roles in overcoming synthetic challenges during the total synthesis of complex molecules like this compound. Samarium diiodide (SmI₂) is one such reagent that has been utilized in the synthesis of this compound nih.govdrew.edu. SmI₂ is a powerful single-electron reducing agent known for its utility in various transformations, including C-C bond formations and reductive eliminations nih.govdrew.edu.

In the total synthesis of this compound by Tatsuta and coworkers, SmI₂ was employed in a reductive deconjugation reaction during the final step nih.govdrew.edu. This step was crucial for constructing the final structure of this compound nih.govdrew.edu. The use of SmI₂ in this context was considered an insightful piece of synthetic engineering, particularly because the natural product was reported to be relatively unstable, likely due to the olefinic bond being close to conjugation with the pyrone system nih.gov. SmI₂ is known for its efficiency and chemoselectivity, even in complex molecules with multiple functional groups, making it suitable for the late stage of this compound synthesis drew.edu.

While specific data tables detailing the yields or conditions for each step involving these reagents in this compound synthesis are not available in the provided snippets, the mention of these reagents highlights their importance in achieving the total synthesis.

Structure Activity Relationship Sar Studies of Actinopyrone a and Analogues

Importance of the Pyrone Ring Structure for Biological Activity

The pyrone ring, specifically the γ-pyrone moiety in Actinopyrone A, is a fundamental structural element that significantly contributes to its biological activity. Pyrone rings are important pharmacophores found in many natural products with diverse biological activities, including antifungal, antimicrobial, and anticancer effects. researchgate.net In the context of this compound, the α-methoxy-γ-pyrone ring is consistently present in active actinopyrone derivatives. researchgate.net Comparative SAR analysis with isomeric α-pyrones has revealed that γ-pyrones can be significantly more potent against certain targets, highlighting the importance of the γ-pyrone scaffold for the observed activities. mdpi.comuq.edu.au For instance, in studies involving anthelmintic activity, γ-pyrones were found to be substantially more active than their α-pyrone isomers. mdpi.comuq.edu.au The presence of hydroxyl groups in pyranone derivatives also appears to be essential for their diverse biological activities. researchgate.net

Influence of Side Chain Modifications on Potency and Selectivity

The highly substituted tetraene side chain attached to the pyrone ring in this compound plays a critical role in its potency and selectivity. researchgate.net Modifications to this side chain can significantly impact the biological profile of actinopyrone analogues. Studies on related pyrone-containing natural products, such as lehualide B, have shown that the stereodefined skipped-polyunsaturated hydrophobic tail is crucial for cytotoxicity. nih.gov This observation is similar to findings with piericidin analogues, where simplified hydrophobic chains appended to the core structure compromise cytotoxicity. nih.gov The terminal substituents of the hydrophobic chain can also play an important role, with small substituents often being optimal for activity. nih.gov While some modifications to the functionality within the side chain might be tolerated, significant alterations can lead to a marked reduction in activity. nih.gov The length, degree of unsaturation, and presence and position of functional groups (like hydroxyls) within the side chain are all factors that can influence the interaction with biological targets and thus affect potency and selectivity.

Impact of Pyrone Head-Group Substitutions (e.g., C3 position)

Substitutions on the pyrone head-group, particularly at positions like C3, can have a notable impact on the biological activity of actinopyrone analogues. Research on related compounds has demonstrated that the anti-activity is sensitive to the substitution pattern of the pyrone head-group. nih.gov For example, in studies with lehualide B analogues, simple changes in substitution at C3 of the pyrone ring, such as replacing a methyl ether with an ethyl group, were found to maintain potent activity. nih.gov However, other modifications to this region of the molecule markedly reduced activity. nih.gov Deletion of certain substituents on the pyrone ring, such as a dimethoxy substituent, can essentially abolish activity. nih.gov This indicates that specific functional groups and their positions on the pyrone ring are critical for effective interaction with the biological target. The α-methoxy group at the 6-position of the γ-pyrone ring is a characteristic feature of actinopyrones and likely contributes to their activity. researchgate.net

Comparative SAR Analysis with Structurally Related Natural Products (e.g., Piericidin Derivatives)

Actinopyrones share structural similarities with other polyketide natural products, particularly the piericidin family. researchgate.netresearchgate.net Both classes feature a core ring structure (γ-pyrone in actinopyrones and a 4-pyridinol in piericidins) linked to a methylated polyketide side chain. researchgate.netresearchgate.net Comparative SAR analysis with piericidin derivatives has provided valuable insights. Actinopyrones and piericidins exhibit resembling antibiotic and antitumor activities, as well as related biosynthetic pathways. researchgate.net Piericidin A, for instance, is a known potent inhibitor of NADH-ubiquinone oxidoreductase (Complex I) and shows selective cytotoxicity against certain cancer cell lines, including multiple myeloma. nih.govresearchgate.net The structural resemblance, particularly the lipophilic side chain, allows both classes of compounds to interact with similar binding sites, such as the ubiquinone binding site in Complex I. researchgate.netwikipedia.org Studies have shown that both the substituted head group and the polyene side chain are important for the activity of both actinopyrones and piericidins. nih.gov Simplified hydrophobic chains in piericidin analogues, similar to observations with lehualide B, can compromise cytotoxicity. nih.gov

Rational Design Principles for Modulating Biological Profiles of Actinopyrone Analogues

Understanding the SAR of this compound and its analogues provides a basis for the rational design of new compounds with modulated biological profiles. scispace.comepo.orggoogle.com By identifying the key structural elements responsible for activity and selectivity (e.g., the γ-pyrone ring, specific side chain features, and head-group substitutions), researchers can design analogues with improved potency, selectivity, or other desired pharmacological properties. nih.govuthsc.edu Rational design involves making targeted modifications to the actinopyrone structure based on SAR data and mechanistic understanding. For example, if a specific functional group on the side chain is found to be crucial for target binding, analogues could be designed to optimize this interaction. Similarly, if modifications at a certain position on the pyrone ring are shown to enhance selectivity, future designs could focus on substitutions at that position. nih.gov Comparative analysis with related compounds like piericidins also informs rational design by highlighting common structural requirements for activity against shared targets. researchgate.netnih.gov This knowledge can guide the synthesis of focused libraries of analogues to explore the chemical space around the actinopyrone scaffold and identify compounds with enhanced therapeutic potential.

Biological Activities and Mechanistic Investigations in Vitro and Preclinical Models

Antimicrobial Activity Profile

Actinopyrone A exhibits antimicrobial activity, with particular potency and selectivity against certain bacterial species. ontosight.aimyskinrecipes.com

Potent and Selective Activity Against Helicobacter pylori

This compound demonstrates potent and selective activity against Helicobacter pylori, a bacterium recognized as a principal cause of peptic ulcer disease. bioaustralis.comuniscience.co.krcaymanchem.combioaustralis.combiocat.comtoku-e.com Studies have shown a minimum inhibitory concentration (MIC) of 0.0001 μg/ml, indicating a high level of potency. bioaustralis.comuniscience.co.krbioaustralis.comtoku-e.com This activity is notably selective, with this compound showing no activity against other Gram-negative bacteria tested, including E. coli, K. pneumoniae, P. aeruginosa, and B. fragilis. caymanchem.combiocat.comcaymanchem.com

| Bacterium | Activity | MIC (μg/ml) | Selectivity Against H. pylori |

| Helicobacter pylori | Potent | 0.0001 | >106 fold |

| E. coli | No activity | - | - |

| K. pneumoniae | No activity | - | - |

| P. aeruginosa | No activity | - | - |

| B. fragilis | No activity | - | - |

Activity Against Specific Gram-Positive Bacteria and Dermatophytes

In addition to its potent activity against H. pylori, this compound has also shown weak antimicrobial activities against some Gram-positive bacteria and dermatophytes. bioaustralis.comuniscience.co.krcaymanchem.combioaustralis.combiocat.comcaymanchem.comnih.gov The MIC values reported for these organisms range from <6.25 to 25 μg/mL, suggesting a less potent effect compared to its activity against H. pylori. caymanchem.combiocat.comcaymanchem.com

| Organism Group | Activity | MIC Range (μg/mL) |

| Gram-Positive Bacteria | Weak | <6.25 to 25 |

| Dermatophytes | Weak | <6.25 to 25 |

Antifungal Activity

This compound has demonstrated antifungal properties against certain fungal pathogens. ontosight.ai

Inhibition of Fungal Pathogens (e.g., Ganoderma boninense)

This compound has shown inhibitory activity against Ganoderma boninense, a significant fungal pathogen responsible for basal stem rot disease in oil palm trees. nih.govmdpi.comfrontiersin.orgcabidigitallibrary.orgnih.gov Studies have indicated that this compound, isolated from Streptomyces palmae CMU-AB204T, revealed inhibitory activity towards G. boninense at a concentration of 50 µg disk⁻¹. cabidigitallibrary.orgnih.gov This suggests its potential role in the biological control of this devastating plant disease. mdpi.comcabidigitallibrary.org

| Fungal Pathogen | Activity | Inhibition Concentration |

| Ganoderma boninense | Inhibitory | 50 µg disk⁻¹ |

Anticancer Activity in Cellular Models

This compound and its analogues have been evaluated for their cytotoxic effects in various human cancer cell lines. ontosight.ai

Evaluation of Cytotoxicity of Actinopyrone Analogues in Human Cell Lines

Several actinopyrone analogues have displayed notable cytotoxicity against human tumor cell lines. For instance, compounds 1 and 4 showed strong cytotoxicity against three human tumor cell lines with GI₅₀ values in the submicromolar range. researchgate.netacs.org Another analogue, compound 6 (PM050511), demonstrated significant cytotoxicity against six human cell lines with IC₅₀ values ranging from 0.26 to 2.22 μM. researchgate.netresearchgate.netacs.org These findings suggest the potential of actinopyrones and their derivatives as antitumor agents. researchgate.netresearchgate.netacs.org

| Compound | Activity | Cell Lines Tested | GI₅₀/IC₅₀ Range (μM) |

| This compound | Modest activity against cancer cells rsc.org | Various cancer cell lines rsc.org | High effective dose rsc.org |

| Compound 1 | Strong cytotoxicity researchgate.netacs.org | Three human tumor cell lines researchgate.netacs.org | Submicromolar range researchgate.netacs.org |

| Compound 4 | Strong cytotoxicity researchgate.netacs.org | Three human tumor cell lines researchgate.netacs.org | Submicromolar range researchgate.netacs.org |

| Compound 6 (PM050511) | Notable cytotoxicity researchgate.netresearchgate.netacs.org | Six human cell lines researchgate.netresearchgate.netacs.org | 0.26–2.22 researchgate.netresearchgate.netacs.org |

While this compound itself has shown modest activity against cancer cells with a high effective dose, the cytotoxicity observed with certain analogues highlights the potential of this class of compounds in cancer research. rsc.org

Other Identified Physiological Effects (e.g., Coronary Vasodilating Activity)

This compound was originally recognized for its ability to induce coronary vasodilation. Studies in anesthetized dogs demonstrated that intravenous administration of this compound at a dose of 30 µg/kg increased coronary blood flow by 196.2% caymanchem.combiocat.com. This effect was one of the primary biological properties noted upon its initial isolation nih.govbioaustralis.com.

Beyond its vasodilating effects, this compound has also shown weak antimicrobial activity against certain Gram-positive bacteria and dermatophytes nih.govbioaustralis.comcaymanchem.comtoku-e.com. More recently, it has been found to exhibit selective and potent activity against Helicobacter pylori, a bacterium implicated in peptic ulcer disease, with a minimum inhibitory concentration (MIC) of 0.0001 µg/ml bioaustralis.comcaymanchem.comtoku-e.com.

Exploration of Molecular Mechanisms of Action

Investigations into the molecular mechanisms of this compound's diverse activities are ongoing. Its structural similarity to other known bioactive compounds, such as the piericidins, provides clues regarding potential targets and pathways chim.itresearchgate.net.

The structural resemblance between this compound and piericidin A1 is notable, as piericidin A1 is a potent inhibitor of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain chim.itresearchgate.netnih.gov. This structural similarity suggests that this compound might also interact with components of the mitochondrial respiratory chain or other related pathways chim.it.

Actinopyrone-group antibiotics have been reported to exhibit various activities, including the inhibition of EGF signaling researchgate.net. Some studies suggest that this compound and related compounds may affect pathways involved in cellular growth and survival researchgate.net.

While piericidin A1 is a known inhibitor of NADH-ubiquinone oxidoreductase (Complex I) chim.itresearchgate.netnih.gov, direct enzymatic inhibition studies specifically detailing the effect of this compound on this enzyme are less extensively documented in the provided search results compared to its structural relatives. However, the strong structural similarity to piericidin A1 strongly suggests that Complex I could be a putative target for this compound chim.itresearchgate.netnih.gov. Some analogues of γ-pyrone compounds have shown potent inhibition in NADH oxidase assays chim.it.

This compound and related actinopyrones have demonstrated cytotoxicity against some human tumor cell lines nih.govresearchgate.netresearchgate.netmyskinrecipes.com. Studies on other natural products with γ-pyrone scaffolds have indicated their ability to induce cellular apoptosis and cause cell cycle arrest nih.govnih.govresearchgate.net. For instance, some compounds with structural similarities to actinopyrones have shown anticancer activity towards various cancer cells by inducing cellular apoptosis nih.govresearchgate.net. While direct studies specifically on this compound inducing G1 arrest were not prominently featured in the search results, related cytotoxic compounds can induce cell cycle arrest in the G1 phase nih.govresearchgate.net. The cytotoxic effects observed for actinopyrones in cancer cell lines nih.govresearchgate.netresearchgate.netmyskinrecipes.com suggest that mechanisms like apoptosis induction or cell cycle modulation may be involved, similar to other antitumor agents derived from actinomycetes mdpi.combioaustralis.com.

Analog Development and Bioengineering Approaches

Synthetic Generation of Non-Natural Actinopyrone Analogues

Synthetic methodologies have been employed to create non-natural analogues of Actinopyrone A. Research has focused on synthesizing related compounds using various techniques. These synthetic efforts contribute to understanding the structure-activity relationships of the actinopyrone scaffold and provide access to compounds that may not be readily available from natural sources.

Genetic Engineering and Pathway Manipulation for Analogue Production

Genetic engineering and manipulation of the biosynthetic pathway in Streptomyces species offer powerful tools for generating novel actinopyrone analogues. nih.govacs.org By understanding the genes involved in the biosynthesis of this compound, researchers can modify these pathways to produce modified or entirely new compounds.

Directed Mutasynthesis for Chemical Diversity

Directed mutasynthesis is a strategy that involves using mutant strains of the producing organism in combination with exogenous feeding of modified precursors. This approach can lead to the incorporation of non-natural building blocks into the biosynthetic pathway, resulting in the production of novel actinopyrone analogues with altered structures and potentially diverse biological activities.

Strategic Pathway Engineering for Novel Compound Generation

Strategic pathway engineering involves targeted modifications to the genes encoding enzymes in the actinopyrone biosynthetic cluster. nih.govacs.org This can include altering enzyme specificity, introducing new enzymatic steps, or removing existing ones to guide the pathway towards the production of desired analogues. Bioinformatics analyses have been used to propose likely biosynthetic pathways and annotate protein functions, which is crucial for rational pathway engineering efforts. nih.govacs.org The absence of genes coding for certain tailoring chemistries, such as methyltransferase and glycosyltransferase activities, in the native biosynthetic gene cluster suggests opportunities for introducing such genes to generate structural diversity. nih.govacs.org

Biotransformation Applications for Diversification

Biotransformation utilizes enzymes or whole-cell biocatalysts to modify existing actinopyrone structures or precursors. This can involve enzymatic reactions such as hydroxylation, glycosylation, or methylation at specific positions on the molecule, leading to the diversification of actinopyrone structures. These biocatalytic approaches can offer highly selective and environmentally friendly routes to new analogues.

Comparative Biological Evaluation of Engineered and Synthetic Analogues

Comparative biological evaluation of actinopyrone analogues generated through engineering and synthesis is essential to assess their biological activities and identify compounds with improved or novel properties. Studies have investigated the cytotoxicity of actinopyrone derivatives against various human cell lines. nih.govacs.org For instance, one analogue, compound 6 (PM050511), isolated from Streptomyces sp. SCSIO ZS0520, demonstrated notable cytotoxicity against six human cell lines with IC50 values ranging from 0.26 to 2.22 μM. nih.govacs.org

This compound itself has shown selective and potent antimicrobial activity against Helicobacter pylori. targetmol.combioaustralis.com It also exhibits mild inhibition against some Gram-positive bacteria and dermatophytes. targetmol.com Early research also identified this compound for its coronary vasodilating activity. bioaustralis.com Comparative studies evaluating the antimicrobial, antifungal, and anticancer properties of the generated analogues relative to the parent compound are crucial for identifying promising candidates for further development.

| Compound Name | Source Organism | Notable Biological Activity (Examples) | IC50 against Human Cell Lines (Compound 6) nih.govacs.org |

| This compound | Streptomyces pactum targetmol.combioaustralis.com | Anti-Helicobacter pylori, mild anti-Gram-positive bacteria, coronary vasodilating targetmol.combioaustralis.com | Not specified in this context |

| Actinopyrone E | Streptomyces sp. SCSIO ZS0520 nih.govacs.org | Not specified in this context | Not specified in this context |

| Actinopyrone F | Streptomyces sp. SCSIO ZS0520 nih.govacs.org | Not specified in this context | Not specified in this context |

| Actinopyrone G | Streptomyces sp. SCSIO ZS0520 nih.govacs.org | Not specified in this context | Not specified in this context |

| PM050463 (Analogue 2) | Streptomyces sp. SCSIO ZS0520 nih.govacs.org | Not specified in this context | Not specified in this context |

| Actinopyrone D (Analogue 5) | Streptomyces sp. SCSIO ZS0520 nih.govacs.org | Not specified in this context | Not specified in this context |

| PM050511 (Analogue 6) | Streptomyces sp. SCSIO ZS0520 nih.govacs.org | Cytotoxicity against human cell lines nih.govacs.org | 0.26-2.22 μM nih.govacs.org |

Advanced Methodologies in Actinopyrone a Research

Spectroscopic and Spectrometric Techniques for Structural Elucidation (e.g., 1D/2D NMR, UV, IR, HRESIMS)

Comprehensive spectroscopic and spectrometric methods are fundamental to determining the planar structure of Actinopyrone A and its analogues. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, are crucial for assigning proton and carbon signals and establishing connectivity within the molecule. researchgate.netnih.govmdpi-res.commdpi.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the accurate molecular mass, providing the elemental composition of the compound. researchgate.netmdpi.comacs.org Ultraviolet (UV) and Infrared (IR) spectroscopy provide complementary information about the presence of conjugated systems and functional groups, respectively. researchgate.netnih.govmdpi-res.commdpi.com The combination of these techniques allows for the detailed mapping of the molecular framework of this compound. researchgate.netnih.govmdpi-res.commdpi.com

Chiroptical Methods for Absolute Configuration Determination (e.g., Mosher's Method, ECD Calculations)

Determining the absolute configuration of chiral centers in this compound is critical for understanding its biological activity, as stereochemistry can significantly influence how a molecule interacts with biological targets. Chiroptical methods are key to this process. Mosher's method involves derivatizing the compound with a chiral agent, typically MTPA chloride, and analyzing the resulting diastereomers by NMR spectroscopy to deduce the absolute configuration of a secondary alcohol. acs.orgresearchgate.net Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Comparing experimental ECD spectra with theoretically calculated spectra, often using Time-Dependent Density Functional Theory (TDDFT), is a powerful approach for assigning absolute configurations, particularly for molecules with suitable chromophores. acs.orgnih.govmdpi.com This combined experimental and computational approach has been successfully applied to correct and determine the absolute configurations of this compound analogues. acs.org

Advanced Mass Spectrometry for Metabolite Profiling (e.g., HPLC-ESI-MS/MS)

Advanced mass spectrometry techniques, such as High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS), are vital for the comprehensive profiling of secondary metabolites produced by this compound-producing strains. pnas.org This hyphenated technique allows for the separation of complex mixtures of compounds by HPLC before their detection and fragmentation in the mass spectrometer. ESI-MS/MS provides detailed information about the mass-to-charge ratio of parent ions and their fragmentation patterns, which aids in the identification of known compounds and the structural characterization of new derivatives, including this compound and related molecules. nih.govpnas.org This approach has been used to identify this compound and other compounds in extracts from Streptomyces species. nih.govpnas.org

Bioinformatics and Computational Chemistry for Pathway and Structure Analysis

Bioinformatics and computational chemistry play an increasingly important role in this compound research, particularly in understanding its biosynthesis and predicting structural features. Bioinformatic analysis of bacterial genomes, especially from Streptomyces strains, allows for the identification of putative biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like actinopyrones. acs.orgresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net Tools like antiSMASH are used to scan genomes for conserved domains and motifs characteristic of polyketide synthases (PKS) and other enzymes involved in the biosynthesis of complex molecules. mdpi.comresearchgate.net Computational chemistry methods, such as quantum chemical calculations (e.g., TDDFT for ECD), are used to predict spectroscopic properties and confirm structural assignments, including absolute configurations. acs.orgnih.govmdpi.comresearchgate.net These computational approaches complement experimental data and provide insights into the potential enzymatic steps involved in the biosynthesis of this compound. acs.orgresearchgate.net

Genome Mining and Heterologous Expression Strategies for Novel Biosynthetic Gene Clusters

Genome mining, the in silico exploration of microbial genomes for BGCs, has revealed the vast potential of actinomycetes to produce diverse secondary metabolites, many of which are not expressed under standard laboratory conditions. mdpi.comnih.gov The BGC for actinopyrone biosynthesis (atpn) has been identified through genome mining. researchgate.netresearchgate.netnih.govresearchgate.net To access the compounds encoded by these "silent" or "cryptic" BGCs, heterologous expression strategies are employed. mdpi.com This involves cloning the target BGC into a suitable expression vector and introducing it into a heterologous host organism, often a well-characterized Streptomyces strain engineered for improved expression. mdpi.comresearchgate.net This approach can lead to the production and isolation of novel actinopyrone analogues that are not detected in the native producer under typical fermentation conditions. researchgate.netresearchgate.net

"One Strain Many Compounds" (OSMAC) Approach for Metabolite Discovery

The "One Strain Many Compounds" (OSMAC) approach is a fermentation-based strategy used to induce the production of a wider range of secondary metabolites from a single microbial strain. researchgate.netnih.govmdpi.com By varying culture conditions such as nutrient composition, temperature, pH, aeration, and co-cultivation with other microorganisms, researchers can activate silent BGCs and stimulate the biosynthesis of compounds that might otherwise go undetected. nih.govmdpi.com This approach has been applied to Streptomyces strains to explore their metabolic potential and discover new compounds, including different types of secondary metabolites beyond actinopyrones. researchgate.netmdpi.com While the direct application of OSMAC specifically for discovering new this compound analogues is implied by its general use in Streptomyces research aimed at activating cryptic BGCs, the principle is highly relevant for maximizing the metabolic output of this compound-producing strains. researchgate.netnih.govmdpi.com

Future Directions and Research Perspectives

Elucidation of Remaining Biosynthetic Ambiguities

The biosynthesis of actinopyrone A and related actinopyrones is believed to involve polyketide pathways. While a likely biosynthetic pathway has been proposed based on bioinformatics analyses, genes coding for specific tailoring chemistries, such as methyltransferase and glycosyltransferase activities, were notably absent from identified biosynthetic gene clusters in some studies, suggesting remaining ambiguities in the complete biosynthetic route. nih.gov Further research is needed to fully elucidate the enzymatic steps and genetic machinery involved in the late-stage modifications and cyclization events that lead to the mature this compound structure. This could involve detailed isotopic labeling studies, enzyme characterization, and genetic manipulation of the producing organisms. Understanding these steps is crucial for potential bioengineering efforts aimed at improving yield or generating novel analogues. nih.gov

Comprehensive Exploration of Undiscovered Actinopyrone Congeners and Derivatives

The actinopyrone family includes several known congeners such as Actinopyrone B, Actinopyrone C, Actinopyrone D, Actinopyrone E, Actinopyrone F, and Actinopyrone G, as well as other related γ-pyrone compounds like PM050463 and PM050511. nih.govuni.lunih.govuni.lunih.gov These compounds often exhibit varying degrees of biological activity. Given the vast biodiversity of actinobacteria, particularly in underexplored environments like the deep sea, there is significant potential for the discovery of novel actinopyrone congeners and derivatives. nih.govencyclopedia.pub Future research should focus on:

Isolation from diverse sources: Exploring new microbial sources, including marine sediments, endophytic actinobacteria from medicinal plants, and other unique ecological niches, using advanced isolation and cultivation techniques. nih.govencyclopedia.pubresearchgate.net

Genome mining and activation of silent biosynthetic gene clusters (BGCs): Utilizing bioinformatics tools to identify putative actinopyrone BGCs in sequenced microbial genomes and employing strategies like the OSMAC (One Strain Many Compounds) approach or genetic manipulation to activate silent BGCs for the production of novel compounds. encyclopedia.pubrsc.orgrsc.org

Synthetic and semi-synthetic approaches: Developing efficient synthetic routes to access known actinopyrones and designing semi-synthetic strategies to create novel derivatives with potentially improved pharmacological properties. chem960.com

Comprehensive structural elucidation using advanced spectroscopic techniques is essential for characterizing any newly discovered compounds. nih.gov

Advanced Mechanistic Characterization of Biological Activities

While this compound has demonstrated potent activity against H. pylori and coronary vasodilating effects, the precise molecular mechanisms underlying these activities are not fully characterized. bioaustralis.comnih.gov Future research should aim to:

Identify specific protein targets: Employing biochemical and cell biology techniques to pinpoint the cellular targets with which this compound interacts to exert its effects. For instance, studies on H. pylori could investigate its interaction with essential bacterial enzymes or pathways. Research on vasodilating effects could focus on ion channels or signaling pathways involved in smooth muscle relaxation.

Characterize downstream signaling events: Delineating the cascade of molecular events that occur after this compound binds to its target, leading to the observed biological response.

Investigate structure-activity relationships (SAR): Conducting detailed SAR studies using a library of actinopyrone analogues and derivatives to understand which structural features are critical for specific biological activities. This can inform the rational design of more potent and selective compounds.

Understanding the detailed mechanisms of action is crucial for assessing the therapeutic potential of this compound and its derivatives and for minimizing potential off-target effects.

Strategic Development of Actinopyrone-Based Scaffolds for Lead Optimization in Drug Discovery Research

The γ-pyrone scaffold of this compound represents a promising chemotype for drug discovery. nih.gov Future research should focus on leveraging this scaffold for the development of novel therapeutic agents:

Lead optimization: Utilizing medicinal chemistry approaches to optimize the potency, selectivity, pharmacokinetic properties, and metabolic stability of this compound and its promising derivatives. This could involve structural modifications based on SAR studies.

Scaffold hopping and rational design: Exploring related chemical scaffolds that maintain the key pharmacophoric elements of the actinopyrone structure while potentially offering improved properties. uthsc.edu Rational design approaches based on target information can guide the synthesis of focused libraries of compounds.

Evaluation in relevant disease models: Rigorously testing optimized actinopyrone-based compounds in appropriate in vitro and in vivo disease models to assess their efficacy and potential for therapeutic development.

The development of actinopyrone-based scaffolds holds potential for addressing various diseases, particularly those where its known activities, such as anti-H. pylori or vasodilating effects, are therapeutically relevant. bioaustralis.comnih.gov

Q & A

Q. What are the established methods for the total synthesis of Actinopyrone A, and how do they address stereochemical challenges?

this compound's synthesis involves overcoming stereochemical complexity, particularly in constructing its polyketide-derived α-pyrone core. Hosokawa et al. (2006) achieved the first total synthesis using a convergent strategy, employing Julia–Kocienski olefination to assemble the polyene chain and Sharpless asymmetric epoxidation to establish stereocenters . Key steps include protecting group strategies for hydroxyl moieties and spectroscopic validation (NMR, MS) to confirm structural fidelity. Researchers should prioritize modular synthetic routes to isolate intermediates for stereochemical analysis .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its identity?

Structural determination relies on tandem spectroscopic methods:

- NMR (¹H, ¹³C, COSY, HMBC) to resolve the α-pyrone ring and polyene chain .

- High-resolution mass spectrometry (HR-MS) for molecular formula validation .

- X-ray crystallography (if crystalline derivatives are obtainable) to resolve absolute configuration . Researchers must cross-reference data with literature values (e.g., CAS 88378-59-0 ) and account for solvent-induced chemical shift variations.

Q. What in vitro biological activities have been reported for this compound, and what model systems are used to assess them?

this compound exhibits anthelmintic activity against nematodes, validated via Caenorhabditis elegans lethality assays at IC₅₀ values <10 µM . Bioactivity-guided fractionation of soil-derived Actinobacteria extracts is standard, with cytotoxicity assessed against mammalian cell lines (e.g., HEK293) to confirm selectivity . Researchers should include positive controls (e.g., albendazole) and replicate experiments to address variability in microbial metabolite potency.

Advanced Research Questions

Q. How can researchers optimize this compound’s yield during microbial fermentation, and what parameters influence scalability?

Yield optimization requires strain selection (e.g., Streptomyces spp.) and media engineering. Variables include:

- Carbon/nitrogen source ratios : High glycerol content enhances polyketide synthase (PKS) activity .

- Oxygenation : Stirred-tank bioreactors with dissolved O₂ >30% improve aerobe productivity .

- Precursor feeding : Methylmalonyl-CoA supplementation may boost α-pyrone biosynthesis . Metabolomic profiling (LC-MS/MS) and transcriptomic analysis of PKS gene clusters are recommended to identify bottlenecks .

Q. What mechanisms underlie this compound’s bioactivity, and how can target identification be experimentally validated?

Proposed mechanisms include mitochondrial disruption via inhibition of complex II (succinate dehydrogenase) in nematodes . To validate targets:

- Genetic knockdown : RNAi in C. elegans to assess resistance phenotypes.

- Affinity chromatography : Chemical probes (biotinylated this compound derivatives) for pull-down assays .

- Metabolomic profiling : Compare ATP/NADH levels in treated vs. untreated models.

Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?

Discrepancies in IC₅₀ values may arise from:

- Strain variability : Source organism genetic differences (e.g., Streptomyces subspecies) .

- Assay conditions : Variations in solvent (DMSO vs. ethanol) or incubation time . Mitigation strategies include standardizing protocols (e.g., CLSI guidelines) and reporting raw data with error margins. Meta-analyses of published datasets (e.g., ChEMBL) can contextualize outliers .

Q. What are the best practices for handling this compound in laboratory settings, given its stability and toxicity profile?

Refer to OSHA HCS guidelines :

- Storage : -20°C under argon, shielded from light (photosensitivity noted in SDS ).

- PPE : Nitrile gloves, lab coats, and fume hood use during weighing.

- Waste disposal : Incineration for >1 g quantities to prevent environmental persistence (PBT/vPvB classification ). Regular stability testing (HPLC purity checks) is advised for long-term studies.

Methodological Considerations

- Experimental Design : Align with PICOT framework—define Population (e.g., nematode species), Intervention (dose range), Comparison (positive/negative controls), Outcome (lethality, ATP depletion), and Time (exposure duration) .

- Data Interpretation : Use tools like GraphPad Prism for EC₅₀ calculations and PCA for metabolomic datasets. Address confounding variables (e.g., microbial contamination in fermentation) via negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.